ethyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further reactions to introduce the thiazole and ester functionalities.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and catalysts like Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted indoles.
Scientific Research Applications
Ethyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
- N-{[(5-fluoro-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
Ethyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group on the indole ring, along with the thiazole and ester functionalities, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C18H19N3O4S |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(5-methoxyindol-1-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H19N3O4S/c1-4-25-17(23)16-11(2)19-18(26-16)20-15(22)10-21-8-7-12-9-13(24-3)5-6-14(12)21/h5-9H,4,10H2,1-3H3,(H,19,20,22) |
InChI Key |
WWYZGJZJHDCMDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C=CC3=C2C=CC(=C3)OC)C |
Origin of Product |
United States |
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